Pentane-1-sulfonamide

Description

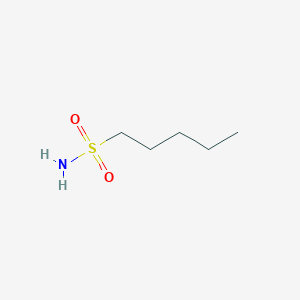

Structure

3D Structure

Properties

IUPAC Name |

pentane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S/c1-2-3-4-5-9(6,7)8/h2-5H2,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFQGMYPBURXAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448304 | |

| Record name | 1-pentanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52960-14-2 | |

| Record name | 1-pentanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Pentane-1-sulfonamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentane-1-sulfonamide is an organic compound belonging to the sulfonamide class, characterized by a five-carbon alkyl chain attached to a sulfonamide functional group. This molecule serves as a versatile building block in organic synthesis and is of interest in medicinal chemistry due to the established biological activity of the sulfonamide moiety. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for this compound.

Chemical Structure and Properties

This compound consists of a linear pentyl group bonded to the sulfur atom of a sulfonamide group. The presence of the polar sulfonamide group and the nonpolar alkyl chain imparts amphiphilic characteristics to the molecule.

Molecular Structure

The structural formula and a 3D representation of this compound are depicted below. The molecule exhibits a tetrahedral geometry around the sulfur atom.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₅H₁₃NO₂S | --INVALID-LINK--[1] |

| Molecular Weight | 151.23 g/mol | --INVALID-LINK--[1] |

| Melting Point | 62-64 °C | --INVALID-LINK--[2] |

| Boiling Point | 256.3 ± 23.0 °C at 760 mmHg | --INVALID-LINK--[2] |

| Appearance | Light yellow solid | --INVALID-LINK-- |

| Solubility | Soluble in water. | --INVALID-LINK--[3] |

| Freely soluble in water (for the related sodium salt). | --INVALID-LINK--[4] | |

| Miscible with a wide range of organic solvents and water (for DMSO). | --INVALID-LINK--[5] | |

| Soluble in ethanol. | --INVALID-LINK--[6] | |

| Computed XLogP3-AA | 0.7 | --INVALID-LINK--[1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound. Below are the expected characteristic features in its NMR, IR, and mass spectra based on the analysis of similar sulfonamide compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pentyl chain and the amine group. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group.

-

-CH₃ (C5): A triplet around 0.9 ppm.

-

-CH₂- (C2, C3, C4): A multiplet in the range of 1.3-1.8 ppm.

-

-CH₂-SO₂- (C1): A triplet around 3.0-3.2 ppm, shifted downfield due to the adjacent sulfonyl group.

-

-NH₂: A broad singlet, with a chemical shift that can vary depending on the solvent and concentration, typically in the range of 4.5-5.5 ppm.

¹³C NMR: The carbon NMR spectrum will display five distinct signals for the carbon atoms of the pentyl chain.

-

C5 (-CH₃): Approximately 14 ppm.

-

C3 & C4 (-CH₂-): In the range of 22-26 ppm.

-

C2 (-CH₂-): Around 31 ppm.

-

C1 (-CH₂-SO₂-): Shifted significantly downfield to approximately 55-58 ppm due to the deshielding effect of the sulfonyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400-3250 | N-H stretch (asymmetric and symmetric) | Medium |

| 2960-2850 | C-H stretch (alkyl) | Strong |

| 1345-1315 | S=O stretch (asymmetric) | Strong |

| 1160-1130 | S=O stretch (symmetric) | Strong |

| 950-900 | S-N stretch | Medium |

These characteristic peaks are crucial for confirming the presence of the sulfonamide and alkyl functionalities.[7][8][9]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 151. The fragmentation pattern will be characteristic of alkylsulfonamides.

-

Molecular Ion ([M]⁺): m/z = 151

-

Key Fragmentation Pathways:

-

Cleavage of the C-S bond leading to the loss of the pentyl radical (•C₅H₁₁) and formation of the [SO₂NH₂]⁺ fragment (m/z = 80).

-

Loss of SO₂ (64 Da) from the molecular ion or subsequent fragments.

-

Alpha-cleavage of the alkyl chain.

-

Fragmentation of the pentyl chain leading to a series of peaks separated by 14 Da (CH₂).[10][11][12]

-

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of primary sulfonamides is the reaction of a sulfonyl chloride with ammonia.[7][13]

Reaction Scheme:

CH₃(CH₂)₄SO₂Cl + 2 NH₃ → CH₃(CH₂)₄SO₂NH₂ + NH₄Cl

Caption: Synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve pentane-1-sulfonyl chloride (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran).

-

Ammonia Addition: Cool the solution to 0-5 °C in an ice bath. Add concentrated aqueous ammonia (a slight excess, ~2.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Workup:

-

If a precipitate (ammonium chloride) forms, remove it by filtration.

-

Transfer the filtrate to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a detailed overview of the chemical properties and structure of this compound. The presented data, including physicochemical properties, spectroscopic characteristics, and a general synthesis protocol, will be valuable for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. Further experimental investigation into the quantitative solubility and biological activity of this compound is warranted to fully explore its potential applications.

References

- 1. 1-Pentanesulfonamide | C5H13NO2S | CID 10920696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 52960-14-2(this compound) | Kuujia.com [kuujia.com]

- 3. 1-Pentane Sulfonic Acid Sodium Salt Anhydrous Manufacturers, SDS [mubychem.com]

- 4. 1-Pentane sulfonic acid, sodium salt monohydrate, HPLC grade, Sodium 1-pentylsulfonate monohydrate - Scharlab [scharlab.com]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

Technical Guide: Synthesis of Pentane-1-sulfonamide from Pentanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis of pentane-1-sulfonamide, a primary aliphatic sulfonamide, from its precursor, pentanesulfonyl chloride. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] The most conventional and direct method for preparing primary sulfonamides is the reaction of a sulfonyl chloride with ammonia or an ammonia surrogate.[2][3] This guide details the reaction mechanism, provides a step-by-step experimental protocol, summarizes key quantitative data, and outlines the necessary safety precautions for this synthesis. The information is intended to support researchers and professionals in the fields of chemical synthesis and drug development.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. Ammonia acts as the nucleophile, attacking the electrophilic sulfur center. This is followed by the elimination of a chloride ion to form the stable sulfonamide product. An excess of ammonia or the addition of a non-nucleophilic base is typically required to neutralize the hydrogen chloride (HCl) byproduct.[3][4]

Overall Reaction:

CH₃(CH₂)₄SO₂Cl + 2 NH₃ → CH₃(CH₂)₄SO₂NH₂ + NH₄Cl

Pentanesulfonyl Chloride + Ammonia → this compound + Ammonium Chloride

Physicochemical and Spectroscopic Data

Quantitative data for the key reactant and the final product are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Pentanesulfonyl Chloride (Reactant) | This compound (Product) |

|---|---|---|

| IUPAC Name | Pentane-1-sulfonyl chloride | This compound |

| Molecular Formula | C₅H₁₁ClO₂S | C₅H₁₃NO₂S[5] |

| Molecular Weight | 170.66 g/mol | 151.23 g/mol [5] |

| CAS Number | 25169-72-0 | 52960-14-2[5] |

| Appearance | Colorless to light yellow liquid | Light yellow solid[6] |

| SMILES | CCCCCS(=O)(=O)Cl | CCCCCS(=O)(=O)N[5] |

Table 2: Spectroscopic Data for this compound

| Technique | Feature | Characteristic Signal / Wavenumber |

|---|---|---|

| IR Spectroscopy | SO₂ Asymmetric Stretch | 1320 - 1310 cm⁻¹[7] |

| SO₂ Symmetric Stretch | 1155 - 1143 cm⁻¹[7] | |

| N-H Stretch (primary amine) | 3459 - 3338 cm⁻¹ (two bands)[7] | |

| S-N Stretch | 914 - 895 cm⁻¹[7] | |

| C-H Stretch (alkane) | ~2900 cm⁻¹[8] | |

| ¹H NMR (400 MHz, CDCl₃) | -CH₃ (t) | ~0.9 ppm |

| -CH₂- (m) | ~1.3-1.8 ppm | |

| -CH₂SO₂- (t) | ~3.1 ppm | |

| -SO₂NH₂ (s, broad) | ~4.7 ppm[9] | |

| ¹³C NMR | -CH₃ | ~13.9 ppm |

| -CH₂- | ~22.1, 27.5, 30.9 ppm |

| | -CH₂SO₂- | ~55.0 ppm |

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Pentanesulfonyl chloride (1.0 eq)

-

Concentrated aqueous ammonia (NH₄OH, ~28-30%) (10-20 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve pentanesulfonyl chloride (1.0 eq) in DCM or THF.

-

Ammonia Addition: Cool the solution to 0 °C using an ice bath. While stirring vigorously, slowly add an excess of concentrated aqueous ammonia (10-20 eq) dropwise. The reaction is exothermic and generates HCl gas, which reacts with the excess ammonia to form ammonium chloride, often seen as a white precipitate.[10][11]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is fully consumed.

-

Workup:

-

Dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess ammonia), water, saturated NaHCO₃ solution, and finally with brine.[4]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[4]

-

-

Purification: The crude solid can be purified by recrystallization or silica gel column chromatography using a suitable solvent system (e.g., an ethyl acetate/hexanes gradient) to yield pure this compound.[1]

-

Characterization: Confirm the identity and purity of the final product using NMR, IR spectroscopy, and mass spectrometry.

Visualized Workflows and Pathways

Diagram 1: General Synthesis and Purification Workflow

Caption: A flowchart illustrating the key stages of the synthesis, from reaction setup to purification and characterization.

Diagram 2: Simplified Reaction Mechanism Pathway

Caption: Logical steps of the nucleophilic substitution mechanism for the formation of this compound.

Safety and Handling

-

Pentanesulfonyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Concentrated Ammonia: Corrosive and causes severe skin burns and eye damage. Vapors are irritating to the respiratory tract. Always handle in a well-ventilated fume hood.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

-

The reaction between sulfonyl chlorides and ammonia is exothermic and produces HCl.[3] Proper temperature control and ventilation are critical.

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.

References

- 1. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 1-Pentanesulfonamide | C5H13NO2S | CID 10920696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 97% | CAS: 52960-14-2 | AChemBlock [achemblock.com]

- 7. rsc.org [rsc.org]

- 8. image diagram infrared spectrum of pentane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of pentane doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 1-PENTANESULFONAMIDE(52960-14-2) 1H NMR spectrum [chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

Physical and chemical properties of n-pentanesulfonamide

An In-depth Technical Guide to n-Pentanesulfonamide: Physical and Chemical Properties

Introduction

n-Pentanesulfonamide is a primary sulfonamide compound that serves as a valuable building block in organic synthesis and medicinal chemistry. The sulfonamide functional group is a key structural motif found in a wide array of pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants.[1][2] This guide provides a comprehensive overview of the physical, chemical, and biological properties of n-pentanesulfonamide, along with relevant experimental protocols and data visualizations to support researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The fundamental physical and chemical properties of n-pentanesulfonamide are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| IUPAC Name | pentane-1-sulfonamide | [3] |

| Molecular Formula | C5H13NO2S | [3] |

| Molecular Weight | 151.23 g/mol | [3] |

| CAS Number | 52960-14-2 | [3] |

| Appearance | Not specified (likely a solid at room temperature) | |

| XLogP3-AA | 0.7 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Topological Polar Surface Area | 68.5 Ų | [3] |

| Exact Mass | 151.066700 g/mol | [3] |

| Monoisotopic Mass | 151.066700 g/mol | [3] |

| pKa | The pKa of the sulfonamide proton is weakly acidic, generally around 10.4 for aromatic sulfonamides. The alkyl chain in n-pentanesulfonamide would likely result in a slightly higher pKa.[4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of n-pentanesulfonamide.

-

Infrared (IR) Spectroscopy : The IR spectrum of a primary sulfonamide like n-pentanesulfonamide would exhibit characteristic absorption bands. Asymmetric and symmetric stretching vibrations of the SO2 group are expected in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively.[5] The N-H stretching vibrations of the primary sulfonamide group typically appear in the region of 3349–3144 cm⁻¹.[5] The S-N bond stretching vibrations are observed around 914–895 cm⁻¹.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum would show signals corresponding to the protons of the pentyl chain. The protons on the carbon adjacent to the sulfonyl group would be the most deshielded. The protons of the sulfonamide NH₂ group would appear as a singlet.[5]

-

¹³C NMR : The carbon NMR spectrum would display five distinct signals for the five carbon atoms of the pentyl group. The chemical shifts would be influenced by their proximity to the electron-withdrawing sulfonamide group.[5]

-

-

Mass Spectrometry : Mass spectrometry would confirm the molecular weight of n-pentanesulfonamide. The mass spectrum would show a molecular ion peak corresponding to its molecular weight.[5]

Synthesis

The synthesis of primary sulfonamides such as n-pentanesulfonamide can be achieved through several established methods. A common and straightforward approach involves the reaction of a sulfonyl chloride with ammonia.[6]

Caption: General reaction pathway for the synthesis of n-pentanesulfonamide.

Experimental Protocols

General Protocol for the Synthesis of n-Pentanesulfonamide:

This protocol outlines a general procedure for the synthesis of n-pentanesulfonamide from pentanesulfonyl chloride and ammonia.

-

Reaction Setup : In a reaction vessel equipped with a stirrer and under a fume hood, dissolve pentanesulfonyl chloride in a suitable inert solvent such as dichloromethane or diethyl ether.

-

Addition of Ammonia : Cool the solution in an ice bath. Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent dropwise while maintaining the low temperature.

-

Reaction : Allow the reaction mixture to stir at a low temperature for a specified period, followed by warming to room temperature to ensure the reaction goes to completion.

-

Work-up : Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute acid, water, and brine.

-

Isolation and Purification : Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product. The crude n-pentanesulfonamide can be purified by recrystallization or column chromatography.

Caption: A step-by-step workflow for the synthesis and purification of n-pentanesulfonamide.

Biological Activity

Sulfonamide-containing compounds are known to exhibit a wide range of biological activities.[1] While specific studies on the biological activity of n-pentanesulfonamide are not extensively documented in the provided search results, the general class of sulfonamides has been reported to possess:

-

Antibacterial properties [1]

-

Anticonvulsant effects [1]

-

Diuretic properties [4]

-

Enzyme inhibition , particularly against carbonic anhydrase and cholinesterases[8]

The biological activity of sulfonamides is often attributed to their ability to mimic p-aminobenzoic acid (PABA), an essential nutrient for bacterial synthesis of folic acid. The structural and electronic properties of the sulfonamide group are key to its therapeutic effects.[4]

Caption: Relationship between the structural features of n-pentanesulfonamide and its properties.

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, n-pentanesulfonamide is associated with the following hazards[3]:

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.

Conclusion

n-Pentanesulfonamide is a compound with well-defined physical and chemical properties that make it a useful intermediate in synthetic chemistry. Its structural features, particularly the sulfonamide group, suggest potential for a range of biological activities, aligning with the broader class of sulfonamide-containing molecules. This guide provides foundational information to aid researchers in the effective utilization and further investigation of n-pentanesulfonamide in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Pentanesulfonamide | C5H13NO2S | CID 10920696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

- 5. rsc.org [rsc.org]

- 6. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Pentane-1-sulfonamide IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise yet comprehensive overview of Pentane-1-sulfonamide, a member of the aliphatic sulfonamide family. While specific biological data and extensive experimental protocols for this particular compound are not widely available in published literature, this document consolidates its known chemical identity, properties, and the broader context of sulfonamides in chemical synthesis and drug discovery. The guide is intended to serve as a foundational resource for researchers and professionals working with sulfonamide-based compounds.

Chemical Identity and Properties

This compound is an organic compound characterized by a pentyl group attached to a sulfonamide functional group. Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 52960-14-2 | [1] |

| Molecular Formula | C₅H₁₃NO₂S | [1] |

| Molecular Weight | 151.23 g/mol | [1] |

| SMILES | CCCCCS(=O)(=O)N | [1] |

| Physical Description | Solid (form and color may vary) | |

| Purity (Typical) | ≥97% |

Synthesis of Aliphatic Sulfonamides: A General Workflow

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a general and common method for preparing primary sulfonamides involves the reaction of a sulfonyl chloride with ammonia or an amine.[2] The following diagram illustrates a typical synthetic workflow.

Applications in Research and Drug Development

The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents.[3] These compounds are known for their diverse biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[3]

While specific biological activities for this compound are not well-documented, as a simple aliphatic sulfonamide, its primary utility in a research and drug development context is likely as a building block in organic synthesis . The sulfonamide moiety can be incorporated into more complex molecules to modulate their physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for pharmacokinetic and pharmacodynamic profiles.

Biological Significance of the Sulfonamide Moiety

The biological activity of sulfonamide-containing drugs often stems from their ability to act as mimics of p-aminobenzoic acid (PABA), a crucial intermediate in the bacterial synthesis of folic acid. By competitively inhibiting the enzyme dihydropteroate synthetase, they disrupt folic acid production, leading to a bacteriostatic effect.[2] This mechanism is the basis for the antibacterial action of sulfa drugs.

Furthermore, the sulfonamide group can interact with various biological targets, including enzymes like carbonic anhydrases, which are implicated in conditions such as glaucoma and certain cancers.[3]

Experimental Protocols: A General Note

For any biological screening, assays would be designed based on the therapeutic area of interest, drawing parallels from the known activities of other sulfonamide-containing molecules.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Based on general GHS classifications for similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Users should consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed handling and safety information.

Conclusion

This compound is a simple aliphatic sulfonamide with a well-defined chemical identity. While it is not a widely studied compound in its own right in terms of biological activity, its significance lies in its potential as a synthetic intermediate. The broader class of sulfonamides continues to be of high interest in drug discovery, and foundational molecules like this compound are valuable tools for medicinal chemists in the design and synthesis of novel therapeutic agents. Further research into the specific properties and potential applications of this and similar aliphatic sulfonamides could unveil new opportunities in materials science and pharmacology.

References

- 1. 1-Pentanesulfonamide | C5H13NO2S | CID 10920696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

Spectroscopic Data for Pentane-1-sulfonamide: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for Pentane-1-sulfonamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the predicted proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~3.1 - 3.3 | Triplet | ~7.5 |

| H-2 | ~1.7 - 1.9 | Quintet | ~7.5 |

| H-3, H-4 | ~1.2 - 1.4 | Multiplet | - |

| H-5 | ~0.9 | Triplet | ~7.3 |

| NH₂ | ~4.7 (variable) | Singlet (broad) | - |

Note: The chemical shift of the -NH₂ protons can vary depending on the solvent and concentration.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~52 |

| C-2 | ~28 |

| C-3 | ~22 |

| C-4 | ~31 |

| C-5 | ~14 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for sulfonamides are well-defined.[1]

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H | Asymmetric Stretch | 3390 - 3323 | Medium |

| N-H | Symmetric Stretch | 3279 - 3229 | Medium |

| C-H (alkyl) | Stretch | 2960 - 2850 | Strong |

| S=O | Asymmetric Stretch | 1344 - 1317 | Strong |

| S=O | Symmetric Stretch | 1187 - 1147 | Strong |

| S-N | Stretch | 924 - 906 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The fragmentation pattern of a molecule provides valuable information about its structure. For sulfonamides, a characteristic fragmentation is the loss of sulfur dioxide (SO₂).[2]

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion |

| 151 | [M]⁺ |

| 87 | [M - SO₂]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

| 29 | [C₂H₅]⁺ |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 s

-

Pulse width: 90°

-

-

¹³C NMR Parameters:

-

Number of scans: 1024 or more

-

Relaxation delay: 2-5 s

-

Proton decoupling: Broadband decoupling

-

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For KBr pellets, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.

-

Chromatography:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Analysis Mode: Full scan for parent ion identification and product ion scan for fragmentation analysis.

-

Collision Energy: Ramped to observe fragmentation patterns.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the predicted fragmentation pathway of this compound in mass spectrometry.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Predicted mass spectral fragmentation pathway for this compound.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Derivatives of Pentane-1-sulfonamide for Drug Discovery

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Evaluation, and Therapeutic Targeting of Novel Pentane-1-sulfonamide Derivatives.

This in-depth technical guide serves as a foundational resource for the exploration of this compound derivatives as a promising scaffold in modern drug discovery. While the broader sulfonamide class of compounds has a rich history in medicine, the potential of aliphatic sulfonamides, particularly those derived from this compound, remains a largely untapped frontier. This document provides a detailed roadmap for the design, synthesis, and biological evaluation of novel derivatives, with a focus on their potential as anticancer and antibacterial agents.

Introduction to this compound in Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of clinically approved drugs with diverse therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral agents.[1][2][3] The primary mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[3][4] In oncology, sulfonamide derivatives have been shown to target various pathways, including the PI3K/Akt signaling cascade, which is frequently dysregulated in cancer.[1]

While aromatic sulfonamides have been extensively studied, their aliphatic counterparts offer unique physicochemical properties that may translate into improved pharmacokinetic and pharmacodynamic profiles. The pentyl chain of this compound provides a lipophilic scaffold that can be systematically modified to explore structure-activity relationships (SAR) and optimize for specific biological targets. This guide outlines the potential for developing novel N-substituted this compound derivatives and provides the necessary experimental framework for their investigation.

Synthetic Strategies for this compound Derivatives

The most common and versatile method for the synthesis of N-substituted sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[5] This approach is readily applicable to the derivatization of this compound.

General Synthetic Scheme:

Figure 1: General reaction scheme for the synthesis of N-substituted this compound derivatives.

Experimental Protocol: Synthesis of N-Aryl this compound

Objective: To synthesize an N-aryl derivative of this compound.

Materials:

-

Pentane-1-sulfonyl chloride

-

Substituted aniline (e.g., 4-chloroaniline)

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Dropping funnel

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add a solution of pentane-1-sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Therapeutic Applications and Biological Evaluation

Based on the known activities of other sulfonamides, derivatives of this compound are hypothesized to have potential as anticancer and antibacterial agents. The following sections outline the rationale and experimental protocols for screening these potential activities.

Anticancer Activity

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1] Several sulfonamide-containing molecules have been developed as inhibitors of this pathway.

Figure 2: The PI3K/Akt signaling pathway and the potential inhibitory action of this compound derivatives.

Objective: To determine the cytotoxic effect of novel this compound derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antibacterial Activity

The antibacterial activity of sulfonamides is attributed to their ability to competitively inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. This leads to the depletion of essential nucleic acid precursors and inhibits bacterial growth.

Objective: To determine the minimum concentration of a this compound derivative that inhibits the visible growth of a bacterium.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB.

-

Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation and Structure-Activity Relationship (SAR)

The systematic derivatization of the this compound core and subsequent biological evaluation will allow for the establishment of a structure-activity relationship (SAR). While specific data for this compound derivatives is not yet widely available, the following tables present hypothetical data for illustrative purposes, based on trends observed for other sulfonamides.

Table 1: Hypothetical Anticancer Activity of N-Aryl this compound Derivatives (MCF-7 Cell Line)

| Compound ID | R (Substituent on Aryl Ring) | IC50 (µM) |

| PS-A1 | H | 25.4 |

| PS-A2 | 4-Cl | 12.8 |

| PS-A3 | 4-OCH3 | 18.2 |

| PS-A4 | 4-NO2 | 8.5 |

| PS-A5 | 3,4-diCl | 6.1 |

| Doxorubicin | (Positive Control) | 0.5 |

Table 2: Hypothetical Antibacterial Activity of N-Heterocyclic this compound Derivatives

| Compound ID | Heterocyclic Moiety | MIC (S. aureus) (µg/mL) | MIC (E. coli) (µg/mL) |

| PS-H1 | Pyridine-2-yl | 32 | 64 |

| PS-H2 | Pyrimidine-2-yl | 16 | 32 |

| PS-H3 | Thiazol-2-yl | 8 | 16 |

| PS-H4 | Benzothiazol-2-yl | 4 | 8 |

| Ciprofloxacin | (Positive Control) | 1 | 0.5 |

Experimental and Drug Discovery Workflow

The process of discovering and developing novel drug candidates from the this compound scaffold can be visualized as a systematic workflow.

Figure 3: A generalized workflow for the discovery and development of this compound-based drug candidates.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. Its aliphatic nature offers distinct physicochemical properties that can be leveraged to develop derivatives with improved drug-like characteristics. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers to embark on the systematic synthesis and biological evaluation of these compounds. The exploration of N-aryl and N-heterocyclic derivatives, coupled with robust in vitro screening against cancer and bacterial targets, is a viable strategy for unlocking the full therapeutic potential of this versatile chemical scaffold. Future research in this area holds the promise of identifying novel lead compounds for the development of next-generation medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. impact.ornl.gov [impact.ornl.gov]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. impactfactor.org [impactfactor.org]

The Solubility of Pentane-1-sulfonamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pentane-1-sulfonamide and its Solubility

This compound is a member of the sulfonamide class of organic compounds, characterized by a sulfonyl group connected to an amine group and a pentyl aliphatic chain. The solubility of an active pharmaceutical ingredient (API) like this compound is a critical physicochemical property that influences its bioavailability, formulation development, and manufacturing processes. Understanding its solubility in a range of organic solvents is essential for tasks such as crystallization, purification, and the development of liquid dosage forms.

The solubility of sulfonamides is influenced by the interplay of the polar sulfonamide group and the non-polar alkyl substituent. Generally, sulfonamides exhibit a range of solubilities in organic solvents depending on the solvent's polarity, hydrogen bonding capacity, and the specific structure of the sulfonamide.

General Solubility Behavior of Sulfonamides in Organic Solvents

Based on the broader class of sulfonamides, the following general trends in solubility can be anticipated for this compound:

-

Polar Protic Solvents (e.g., Alcohols): Sulfonamides generally exhibit good solubility in lower alcohols like methanol and ethanol due to the potential for hydrogen bonding with both the sulfonamide group and the solvent. As the alkyl chain length of the alcohol increases, the solubility of the sulfonamide may decrease.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Solvents like acetone and ethyl acetate are also expected to be effective in dissolving sulfonamides. Their ability to act as hydrogen bond acceptors allows for favorable interactions with the sulfonamide protons.

-

Non-polar Solvents (e.g., Hexane, Toluene): The solubility of sulfonamides in non-polar solvents is generally low. The presence of the polar sulfonamide group makes it difficult for the molecule to be solvated by non-polar solvent molecules. However, the pentyl chain in this compound will contribute to a slightly higher solubility in non-polar solvents compared to sulfonamides with shorter alkyl chains.

Illustrative Solubility Data of this compound

Disclaimer: The following table presents illustrative quantitative solubility data for this compound in various organic solvents at different temperatures. This data is not based on direct experimental measurements for this compound, which are not currently available in the public domain. Instead, these values are representative estimations based on the general solubility behavior of similar sulfonamide compounds and are intended for illustrative purposes to guide experimental design.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mole fraction) |

| Methanol | 25 | ~ 15.2 | ~ 0.031 |

| 40 | ~ 25.8 | ~ 0.051 | |

| Ethanol | 25 | ~ 8.5 | ~ 0.012 |

| 40 | ~ 14.9 | ~ 0.021 | |

| Acetone | 25 | ~ 20.1 | ~ 0.022 |

| 40 | ~ 33.5 | ~ 0.036 | |

| Ethyl Acetate | 25 | ~ 5.3 | ~ 0.004 |

| 40 | ~ 9.8 | ~ 0.007 | |

| n-Hexane | 25 | < 0.1 | < 0.0001 |

| 40 | < 0.2 | < 0.0002 |

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a solid in a solvent.[1][2][3][4] This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution is saturated.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for concentration measurement.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume or weight of the desired organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C, 40 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the working range of the analytical method.

-

-

Concentration Analysis:

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Determine the concentration of the solute in the original saturated solution by back-calculating from the diluted sample concentration.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100 g) or as a mole fraction.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps involved in the shake-flask solubility determination method.

Caption: Experimental workflow for determining the equilibrium solubility of this compound using the shake-flask method.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While specific experimental data for this compound is lacking in the literature, the general principles of sulfonamide solubility and the detailed experimental protocol provided herein offer valuable guidance for researchers and drug development professionals. The illustrative data and the described methodology can serve as a starting point for experimental investigations, enabling the generation of precise and reliable solubility data essential for advancing pharmaceutical research and development. It is strongly recommended that experimental solubility studies be conducted to obtain accurate data for specific applications.

References

The Reactivity of the Sulfonamide Group in Alkylsulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group (R-SO₂-NR'R'') is a cornerstone in medicinal chemistry and organic synthesis. Its unique electronic properties and synthetic versatility have led to its incorporation into a vast array of pharmaceuticals and fine chemicals. This technical guide provides an in-depth exploration of the reactivity of the sulfonamide group, with a particular focus on alkylsulfonamides, which are integral to the development of numerous therapeutic agents.

Acidity and N-H Reactivity

The nitrogen atom of a primary or secondary sulfonamide is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group. This acidity is a key determinant of the sulfonamide's reactivity, influencing its ability to participate in a variety of chemical transformations.

The pKa of the N-H bond in alkylsulfonamides is influenced by the nature of the alkyl group and any substituents on the sulfonyl group. Generally, electron-withdrawing groups on the alkyl or aryl portion of the molecule increase the acidity (lower the pKa) of the sulfonamide proton.

Table 1: pKa Values of Selected Alkylsulfonamides

| Compound | Structure | pKa in DMSO |

| Methanesulfonamide | CH₃SO₂NH₂ | 16.6 |

| Ethanesulfonamide | CH₃CH₂SO₂NH₂ | 16.8 |

| Isopropanesulfonamide | (CH₃)₂CHSO₂NH₂ | 17.1 |

| tert-Butanesulfonamide | (CH₃)₃CSO₂NH₂ | 17.5 |

| N-Methylmethanesulfonamide | CH₃SO₂NHCH₃ | 18.3 |

The deprotonation of the sulfonamide nitrogen generates a sulfonamidate anion, a potent nucleophile that readily participates in various reactions.

Key Reactions of the Sulfonamide Group

The reactivity of the sulfonamide group can be harnessed for a range of synthetic transformations, including N-alkylation, N-arylation, hydrolysis, and reduction.

N-Alkylation and N-Arylation

The nucleophilic sulfonamidate anion is readily alkylated by various electrophiles, such as alkyl halides, tosylates, and mesylates. This reaction is a fundamental method for the synthesis of N-substituted sulfonamides.[1] Catalytic methods, for instance, employing manganese or iridium complexes, have been developed for the N-alkylation of sulfonamides using alcohols as the alkylating agents in "borrowing hydrogen" strategies.[2]

N-arylation of sulfonamides can be achieved through cross-coupling reactions, often catalyzed by copper or palladium complexes. These methods provide access to N-aryl sulfonamides, an important class of compounds in medicinal chemistry.

Hydrolysis

The sulfonamide bond is generally stable to hydrolysis under neutral conditions. However, under acidic or basic conditions, it can be cleaved to afford the corresponding sulfonic acid and amine. The rate of hydrolysis is influenced by the steric and electronic properties of the substituents on the sulfur and nitrogen atoms. Acid-catalyzed hydrolysis typically involves protonation of the nitrogen or an oxygen atom of the sulfonyl group, followed by nucleophilic attack of water.[3] Base-catalyzed hydrolysis can proceed through an E1cb-type mechanism involving deprotonation of the sulfonamide nitrogen.[4][5]

Table 2: Kinetic Data for the Hydrolysis of an N-Amidomethylsulfonamide

| pH | k_obs (s⁻¹) at 50 °C |

| 1.0 | 1.2 x 10⁻⁵ |

| 7.0 | 3.0 x 10⁻⁷ |

| 13.0 | 5.0 x 10⁻⁵ |

| Data derived from studies on N-amidomethylsulfonamides, which provide insight into the pH-dependent stability of related structures.[3][4][5] |

Reduction

The sulfonamide group can be reduced to the corresponding amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄).[6] The reaction proceeds via nucleophilic attack of the hydride on the sulfur atom, leading to the cleavage of the S-N bond. Alternative methods for reductive desulfonylation include the use of other reducing agents like sodium amalgam or catalytic hydrogenation under specific conditions.[7]

Experimental Protocols

N-Alkylation of Methanesulfonamide using a Manganese Catalyst

This protocol describes the N-alkylation of methanesulfonamide with benzyl alcohol using a manganese-based catalyst.[2]

Materials:

-

Methanesulfonamide

-

Benzyl alcohol

-

Mn(I) PNP pincer precatalyst

-

Potassium carbonate (K₂CO₃)

-

Xylenes (anhydrous)

-

Schlenk tube

-

Standard glassware for extraction and chromatography

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add methanesulfonamide (1.0 mmol), benzyl alcohol (1.0 mmol), Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol%), and K₂CO₃ (0.1 mmol, 10 mol%).

-

Add anhydrous xylenes to achieve a 1 M concentration of the sulfonamide.

-

Seal the tube and heat the reaction mixture at 150 °C for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-benzylmethanesulfonamide.

Acid-Catalyzed Hydrolysis of an Alkylsulfonamide

This protocol outlines a general procedure for monitoring the acid-catalyzed hydrolysis of an alkylsulfonamide.[8]

Materials:

-

Alkylsulfonamide

-

Hydrochloric acid (concentrated)

-

Salicin solution (as a model substrate for kinetic studies)

-

Sodium hydroxide solution

-

UV-Vis spectrophotometer

-

Water bath

Procedure:

-

Prepare a stock solution of the alkylsulfonamide in a suitable solvent.

-

Prepare a set of reaction mixtures in test tubes, each containing the alkylsulfonamide solution and a specific concentration of hydrochloric acid.

-

Place the test tubes in a constant temperature water bath.

-

At regular time intervals, withdraw an aliquot from each reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a solution of sodium hydroxide. This stops the hydrolysis and allows for spectrophotometric analysis of the product.

-

Measure the absorbance of the quenched solutions at the appropriate wavelength using a UV-Vis spectrophotometer.

-

Plot the change in absorbance over time to determine the reaction rate. The activation energy can be determined by performing the experiment at different temperatures and constructing an Arrhenius plot.[8]

Reduction of an Alkylsulfonamide with Lithium Aluminum Hydride (LiAlH₄)

This protocol provides a general method for the reduction of an alkylsulfonamide to the corresponding amine using LiAlH₄.[6][9]

Materials:

-

Alkylsulfonamide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

-

Standard glassware for workup and purification

Procedure:

-

In a dry, three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.

-

Dissolve the alkylsulfonamide in anhydrous THF in a dropping funnel.

-

Add the sulfonamide solution dropwise to the LiAlH₄ suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[10]

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the mixture through a pad of Celite, washing the filter cake with THF.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

-

Purify the amine by distillation or chromatography as required.

Role in Drug Development: Enzyme Inhibition

The sulfonamide group is a prominent pharmacophore in a multitude of drugs, often playing a crucial role in their mechanism of action through enzyme inhibition. A classic example is the inhibition of carbonic anhydrases (CAs) by sulfonamide-containing drugs.[11][12][13][14]

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[15] Sulfonamide inhibitors function by coordinating to the zinc ion in the enzyme's active site. The deprotonated sulfonamide nitrogen displaces the zinc-bound water molecule or hydroxide ion, forming a stable complex and thereby inhibiting the enzyme's catalytic activity.[11] This inhibition can lead to various physiological effects, making sulfonamide-based CA inhibitors useful as diuretics, antiglaucoma agents, and anticonvulsants.

Spectroscopic Characterization

The structure and purity of alkylsulfonamides can be confirmed using standard spectroscopic techniques.

Table 3: Typical Spectroscopic Data for N-Methylmethanesulfonamide (CH₃SO₂NHCH₃) [16][17]

| Technique | Key Features |

| ¹H NMR | δ (ppm): ~2.8 (s, 3H, N-CH₃), ~2.9 (s, 3H, S-CH₃), ~5.0 (br s, 1H, NH) |

| ¹³C NMR | δ (ppm): ~29 (N-CH₃), ~41 (S-CH₃) |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1320 (asymmetric SO₂ stretch), ~1150 (symmetric SO₂ stretch) |

| Mass Spec (EI) | m/z: 109 (M⁺), 94 (M-CH₃)⁺, 79 (M-2CH₃)⁺, 44 (CH₃NH)⁺ |

This guide provides a foundational understanding of the reactivity of the sulfonamide group in alkylsulfonamides. For more detailed information on specific reactions and applications, researchers are encouraged to consult the primary literature cited herein.

References

- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 6. DSpace [research-repository.griffith.edu.au]

- 7. Reductive desulfonylation - Wikipedia [en.wikipedia.org]

- 8. dbt.univr.it [dbt.univr.it]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. N-Methylmethanesulfonamide | C2H7NO2S | CID 97632 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermochemical Properties of Linear Chain Sulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a compilation of available thermochemical data for linear chain sulfonamides. It is intended to serve as a resource for researchers and professionals involved in drug development and related scientific fields where understanding the energetic properties of these compounds is crucial. This document summarizes key thermodynamic parameters, details relevant experimental methodologies, and visualizes the antibacterial mechanism of action of sulfonamides.

Introduction to Sulfonamides

Sulfonamides are a class of synthetic compounds characterized by the presence of a sulfonamide functional group (-S(=O)₂-NR₂).[1] Linear chain sulfonamides, where the R group is a simple alkyl chain, are fundamental structures in this class. The thermochemical properties of these molecules, such as their enthalpy of formation, entropy, and heat capacity, are essential for understanding their stability, reactivity, and behavior in various chemical and biological systems. This data is critical for applications ranging from computational modeling and drug design to process chemistry and safety assessments.

Quantitative Thermochemical Data

Standard Thermochemical Data for Methanesulfonamide

The NIST Chemistry WebBook provides the following thermochemical data for methanesulfonamide (CH₅NO₂S).

| Property | Value | Units |

| Gas Phase Thermochemistry Data | ||

| Standard Enthalpy of Formation (ΔfH°gas) | -359.8 ± 4.3 | kJ/mol |

| Standard Molar Entropy (S°gas) | 305.9 ± 3.0 | J/mol·K |

| Molar Heat Capacity (Cp,gas) | 75.1 ± 2.0 | J/mol·K |

| Condensed Phase Thermochemistry Data (Solid) | ||

| Standard Enthalpy of Formation (ΔfH°solid) | -455.2 ± 3.8 | kJ/mol |

Data sourced from the NIST Chemistry WebBook. It is important to note that this data is based on a combination of experimental measurements and computational estimations.

Thermodynamics of Solubility

The solubility of sulfonamides is a critical parameter in drug delivery and formulation. The following table presents thermodynamic data related to the solubility of various sulfonamides in different solvents.

| Sulfonamide | Solvent | Gibbs Energy of Solution (ΔsolG) (kJ/mol) | Enthalpy of Solution (ΔsolH) (kJ/mol) | Entropy of Solution (ΔsolS) (J/mol·K) |

| Sulfadiazine | Cyclohexane | Value not available | 44.3 ± 0.4 | 83.1 ± 0.7 |

| Sulfamerazine | Cyclohexane | Value not available | 41.3 ± 1.0 | 81.2 ± 1.9 |

| Sulfamethazine | Cyclohexane | Value not available | 39.2 ± 0.7 | 83.6 ± 1.5 |

Data adapted from a study on the solubility of sulfonamides in cyclohexane. The values are for a temperature range of 20.0 to 40.0 °C.

Thermal Degradation Kinetics

The thermal stability of sulfonamides is important for processing and storage. The table below provides kinetic and thermodynamic parameters for the thermal degradation of several sulfonamides in skimmed milk.

| Sulfonamide | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

| Sulfadiazine | 95.3 | 92.4 | -86.8 |

| Sulfamethoxazole | 102.1 | 99.2 | -64.5 |

| Sulfadimethoxine | 110.5 | 107.6 | -38.2 |

Data from a study on the thermal stability of sulfonamides in milk. The degradation follows first-order kinetics.

Experimental Protocols

Accurate determination of thermochemical data relies on precise experimental methodologies. Below are detailed protocols for key experimental techniques used in the study of sulfonamide thermochemistry.

Combustion Calorimetry for Sulfur-Containing Compounds

Combustion calorimetry is a primary method for determining the enthalpy of formation of organic compounds. For sulfur-containing compounds, special considerations are necessary to ensure complete combustion and accurate analysis of the products.

Objective: To determine the standard enthalpy of combustion (ΔcH°) of a linear chain sulfonamide, from which the standard enthalpy of formation (ΔfH°) can be derived.

Apparatus:

-

Oxygen bomb calorimeter (e.g., a rotating bomb calorimeter is often preferred for sulfur compounds)

-

High-pressure oxygen source

-

Benzoic acid (as a standard for calibration)

-

Platinum crucible

-

Fuse wire (e.g., platinum or cotton)

-

Temperature measuring device (e.g., a high-precision digital thermometer)

-

Analytical balance

Procedure:

-

Calibration: The energy equivalent of the calorimeter is determined by combusting a known mass of benzoic acid. The temperature rise is carefully measured, and the energy equivalent is calculated.

-

Sample Preparation: A precisely weighed sample of the sulfonamide (typically 0.5 - 1.0 g) is placed in the platinum crucible. A fuse wire is attached to the electrodes and positioned to be in contact with the sample.

-

Bomb Assembly: A small amount of distilled water (typically 1 mL) is added to the bottom of the bomb to dissolve the sulfur and nitrogen oxides formed during combustion. The bomb is then sealed and purged with oxygen to remove air, and finally pressurized with pure oxygen to a pressure of about 30 atm.

-

Combustion: The bomb is placed in the calorimeter, which is filled with a known amount of water. The temperature of the water is allowed to equilibrate. The sample is then ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after the combustion until a constant rate of cooling is observed.

-

Product Analysis: After combustion, the bomb is depressurized, and the contents are analyzed. The amounts of nitric acid and sulfuric acid formed are determined by titration. The completeness of the combustion is verified by checking for any unburned carbon.

-

Calculations: The total heat released is calculated from the temperature rise and the energy equivalent of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and for the heats of formation of nitric acid and sulfuric acid. From the corrected heat of combustion, the standard enthalpy of combustion of the sulfonamide is calculated. The standard enthalpy of formation is then calculated using Hess's Law.

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion

DSC is used to measure the heat absorbed or released by a sample as a function of temperature. It is a common method for determining the enthalpy of fusion.

Objective: To determine the enthalpy of fusion (ΔfusH) of a solid sulfonamide.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum or hermetically sealed sample pans

-

Analytical balance

Procedure:

-

Sample Preparation: A small, accurately weighed sample of the sulfonamide (typically 2-5 mg) is placed in a sample pan. The pan is then sealed.

-

Instrument Setup: An empty, sealed pan is used as a reference. The DSC is programmed with a specific heating rate (e.g., 10 °C/min) over a temperature range that includes the melting point of the sulfonamide.

-

Measurement: The sample and reference pans are placed in the DSC cell. The temperature program is initiated, and the heat flow to the sample is measured relative to the reference.

-

Data Analysis: The melting of the sulfonamide will appear as an endothermic peak on the DSC thermogram. The area under this peak is integrated to determine the enthalpy of fusion. The temperature at the peak maximum is typically taken as the melting point.

Visualizations

The following diagrams illustrate key concepts related to sulfonamides, created using the Graphviz (DOT language).

Antibacterial Mechanism of Sulfonamides

Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), which is essential for the synthesis of folic acid in bacteria.

Caption: Competitive inhibition of dihydropteroate synthetase by sulfonamides, blocking folic acid synthesis.

Experimental Workflow for Combustion Calorimetry

The logical flow of an experiment to determine the enthalpy of formation using combustion calorimetry is outlined below.

Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.

Conclusion

This guide has summarized the currently available thermochemical data for linear chain sulfonamides, highlighting a notable gap in the experimental data for longer alkyl chain derivatives. The provided experimental protocols for combustion calorimetry and differential scanning calorimetry offer a foundational understanding of the methodologies used to obtain such data. The visualization of the antibacterial mechanism of sulfonamides provides a clear illustration of their mode of action. Further experimental work is necessary to build a comprehensive and publicly accessible database of thermochemical properties for a homologous series of linear chain sulfonamides, which would be of significant value to the scientific and drug development communities.

References

The Genesis and Evolution of Aliphatic Sulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of aliphatic sulfonamides, a class of compounds that has carved a distinct and significant niche in therapeutic medicine. While the initial sulfonamide revolution was sparked by aromatic compounds, the unique physicochemical properties of their aliphatic counterparts have led to the development of crucial drugs with diverse mechanisms of action. This document details their historical emergence, key synthetic methodologies, mechanisms of action, and quantitative biological data, offering a comprehensive resource for professionals in drug discovery and development.

From Aromatic Dyes to a New Therapeutic Principle: The Dawn of the Sulfonamide Era

The story of sulfonamides begins in the 1930s at the laboratories of Bayer AG, where Gerhard Domagk was investigating coal-tar dyes for potential antibacterial properties.[1][2] This research culminated in the discovery of Prontosil, a sulfonamide-containing dye, which demonstrated remarkable efficacy against streptococcal infections in vivo.[2][3] In 1936, Ernest Fourneau and his colleagues at the Pasteur Institute elucidated that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide.[3] This discovery, that a relatively simple synthetic chemical could systemically combat bacterial infections, was revolutionary and ushered in the era of chemotherapy, earning Domagk the Nobel Prize in 1939.[3]

The initial wave of "sulfa drugs" were derivatives of sulfanilamide and were exclusively aromatic in nature.[4] These compounds, including sulfapyridine and sulfathiazole, were instrumental during World War II for treating wound infections.[3] However, their utility was often hampered by issues of solubility, toxicity, and the rapid emergence of bacterial resistance.[3]

The Emergence of Aliphatic Sulfonamides: A Shift in Focus

While the early history is dominated by aromatic sulfonamides, the exploration of aliphatic derivatives marked a significant evolution in the field. The precise date of the first aliphatic sulfonamide synthesis is not clearly documented as a singular milestone, but their development gained momentum as chemists sought to improve upon the properties of the initial sulfa drugs. Replacing the aromatic ring attached to the sulfonyl group with an aliphatic chain offered a strategy to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. This led to the discovery of compounds with entirely new therapeutic applications beyond antibacterial activity.

Key milestones in the development of aliphatic sulfonamides include:

-

Mafenide (Sulfamylon): Developed during World War II, mafenide is a notable early example of a clinically used aliphatic sulfonamide. Structurally distinct from the sulfanilamides, it features a methyl group separating the phenyl ring from the sulfonamide moiety. It was developed for topical application to prevent infections in burn wounds.

-

Sultiame (Ospolot): First synthesized in the 1950s at Bayer, sultiame is a sultam (a cyclic sulfonamide) derivative.[5] Its development as an anticonvulsant in the 1960s marked a significant departure from the antibacterial focus of early sulfonamide research.[5] Its efficacy in certain types of epilepsy, particularly benign focal epilepsies of childhood, was a key discovery by Hermann Doose in 1988, solidifying its place in neurology.[5]

The development of these and other aliphatic sulfonamides demonstrated that the sulfonamide functional group was a versatile pharmacophore, capable of interacting with a range of biological targets beyond the bacterial dihydropteroate synthase enzyme.[6][7]

Synthesis of Aliphatic Sulfonamides: Core Methodologies

The foundational method for synthesizing sulfonamides, both aromatic and aliphatic, involves the reaction of a sulfonyl chloride with a primary or secondary amine.[4] The overall process can be broken down into two key stages: the formation of the aliphatic sulfonyl chloride and its subsequent amination.

Experimental Protocol: General Synthesis of Aliphatic Sulfonamides

This protocol provides a generalized methodology for the two-step synthesis of a primary or secondary aliphatic sulfonamide.

Step 1: Synthesis of the Alkanesulfonyl Chloride